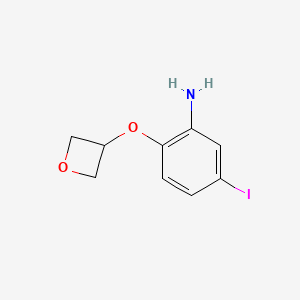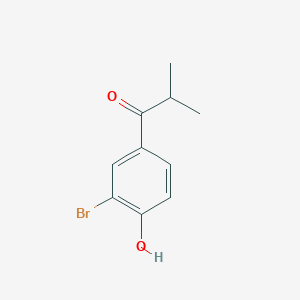
1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated phenolic ketone, characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring, along with a methyl group on the propanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one typically involves the bromination of 4-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is conducted under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
The Friedel-Crafts acylation involves the reaction of the brominated intermediate with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at low temperatures to prevent side reactions and to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product separation further enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, sodium ethoxide, and potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol, or potassium cyanide in water.
Major Products Formed
Oxidation: Formation of 1-(3-Bromo-4-oxophenyl)-2-methylpropan-1-one.
Reduction: Formation of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxyl and bromine groups on the phenyl ring may facilitate binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one can be compared with similar compounds such as:
1-(3-Bromo-4-hydroxyphenyl)-1-propanone: Similar structure but lacks the methyl group on the propanone chain.
1-(4-Bromo-2-hydroxyphenyl)-2-methylpropan-1-one: Similar structure but with the bromine and hydroxyl groups in different positions on the phenyl ring.
1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one: Similar structure but with an additional methyl group on the butanone chain.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H11BrO2 |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-6(2)10(13)7-3-4-9(12)8(11)5-7/h3-6,12H,1-2H3 |
InChI-Schlüssel |
UWWAHYDPLBCHHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


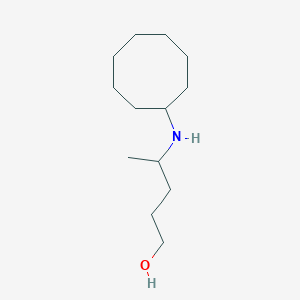
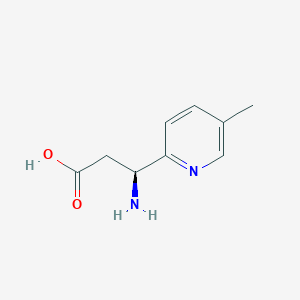
![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
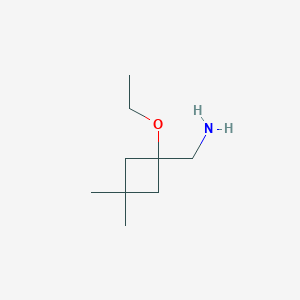
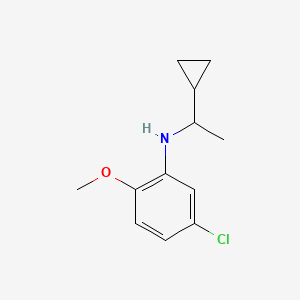
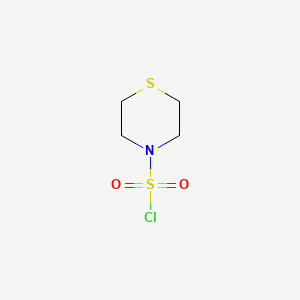

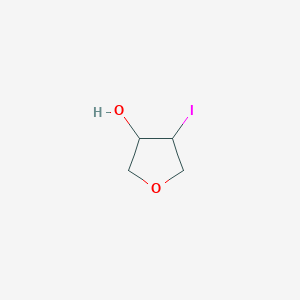
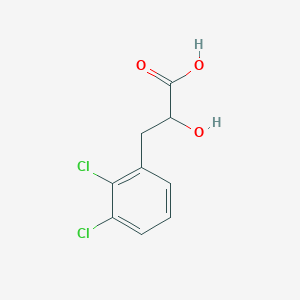
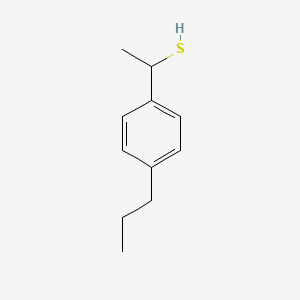
![1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13310897.png)
![2-(Pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310903.png)
![2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13310905.png)
